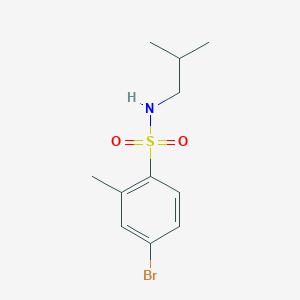![molecular formula C11H13F4N B12077700 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is a fluorinated organic compound The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the use of fluorinated building blocks and amination reactions. For instance, the synthesis might start with a fluorinated benzene derivative, followed by a series of substitution and coupling reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. Techniques such as Suzuki–Miyaura coupling are frequently employed due to their mild reaction conditions and high yields . The choice of reagents and catalysts is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions might use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to more potent biological effects. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(butyl)amine
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine stands out due to its specific combination of fluorine atoms and the isopropylamine group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research and development .
Properties
Molecular Formula |
C11H13F4N |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
InChI Key |
ICLRYVVTOKEGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


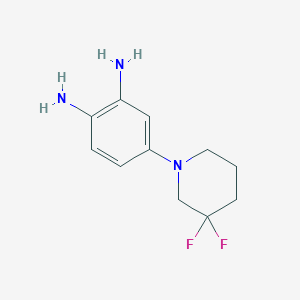


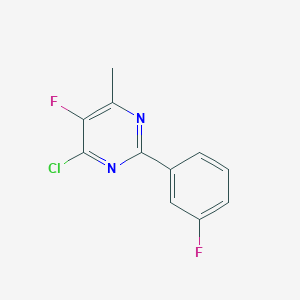


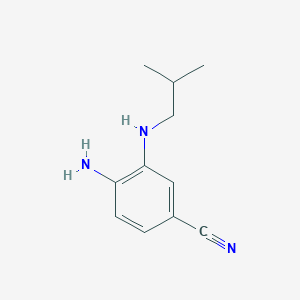
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
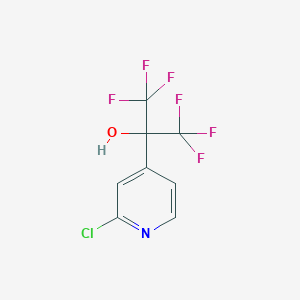
amine](/img/structure/B12077658.png)


